![molecular formula C17H14O B129372 Bis(dibenzylideneacetone)palladium CAS No. 32005-36-0](/img/structure/B129372.png)
Bis(dibenzylideneacetone)palladium
Overview
Description
Dibenzylideneacetone is an organic compound with the chemical formula C17H14O. It appears as a bright yellow solid, insoluble in water but soluble in ethanol. This compound was first synthesized in 1881 by German chemist Rainer Ludwig Claisen and Swiss chemist Charles-Claude-Alexandre Claparède .
Mechanism of Action
Target of Action
Bis(dibenzylideneacetone)palladium(0), also known as Pd(dba)2, is a zero-valent palladium complex that is air-stable . It primarily targets various organic reactions as a catalyst . It is used as a reagent for the synthesis of allylic substituted cyclopentadienes .
Mode of Action
The compound interacts with its targets by catalyzing the alkylation of allyl acetates by various nucleophiles under mild conditions . The structure of this compound(0) involves the dibenzylideneacetone primarily interacting with zero-valent palladium via a π-bond coordination with the C=C double bond . There is no formation of a Pd-C σ-bond in the molecule .
Biochemical Pathways
This compound(0) affects several biochemical pathways, including cross-coupling reactions, hydrogenation reactions, and cycloaddition reactions . It is widely used in catalyzing hydrogenation, coupling, carbonylation, and cyclopropanation .
Result of Action
The result of this compound(0)'s action is the efficient, selective, and functional group-tolerant synthesis of various organic compounds . For example, it is used in the synthesis of allylic substituted cyclopentadienes .
Action Environment
The synthesis of this compound(0) is closely related to the reaction temperature, the pH of the reaction system, and oxygen avoidance measures . It is soluble in chloroform to a small extent and is air and moisture sensitive . It should be stored under inert gas (nitrogen or argon) at 2–8 °C .
Biochemical Analysis
Biochemical Properties
Bis(dibenzylideneacetone)palladium(0) is used as a catalyst in various biochemical reactions. It is known to catalyze the alkylation of allyl acetates by various nucleophiles
Cellular Effects
As a catalyst, it likely influences cell function indirectly through its role in various biochemical reactions .
Molecular Mechanism
This compound(0) exerts its effects at the molecular level primarily through its role as a catalyst in various biochemical reactions . It is known to catalyze the alkylation of allyl acetates by various nucleophiles
Preparation Methods
Dibenzylideneacetone can be synthesized via the Claisen-Schmidt condensation reaction. Here’s how it’s done:
Reactants: Benzaldehyde and acetone.
Reaction Conditions: Sodium hydroxide (NaOH) catalyst in a water/ethanol medium.
Purity: Recrystallization can yield the trans, trans isomer in high purity.
Chemical Reactions Analysis
Dibenzylideneacetone exhibits interesting reactivity:
[2+2] Cycloadditions: Prolonged sunlight exposure leads to [2+2] cycloadditions, forming dimeric and trimeric cyclobutane cycloadducts.
Common Reagents: Benzaldehyde, acetone, and sodium hydroxide.
Major Products: The main product is dibenzylideneacetone itself.
Scientific Research Applications
Cross-Coupling Reactions
Pd(dba)2 is predominantly used as a catalyst in various cross-coupling reactions, including:
- Suzuki Coupling : This reaction involves the coupling of boronic acids with aryl halides. A study demonstrated that Pd(dba)2, in conjunction with phosphine ligands, effectively catalyzes the formation of biaryl compounds .
- Heck Reaction : The Heck reaction utilizes Pd(dba)2 to couple alkenes with aryl halides, facilitating the formation of substituted alkenes. The efficiency of this reaction was noted in several reports where high yields were achieved under mild conditions .
- Buchwald-Hartwig Amination : This method employs Pd(dba)2 for the amination of aryl halides with amines, showcasing its ability to facilitate C-N bond formation .
Stille Coupling
The Stille reaction involves the coupling of organostannanes with halides, and Pd(dba)2 serves as an efficient catalyst. Research indicates that this catalyst can yield products with excellent selectivity and efficiency under optimized conditions .
Synthesis of Complex Organic Molecules
A notable application of Pd(dba)2 is in the total synthesis of complex alkaloids. For instance, researchers utilized Pd(dba)2 in conjunction with specific ligands to achieve high yields in the synthesis of intricate molecular architectures .
Reaction Type | Conditions | Yield (%) | Reference |
---|---|---|---|
Suzuki Coupling | Aryl halide + Boronic acid | 95 | |
Buchwald-Hartwig | Aryl halide + Amine | 90 | |
Stille Coupling | Organostannane + Halide | 92 |
Development of Organic Electronics
Recent studies have highlighted the role of Pd(dba)2 in developing organic semiconductors. It has been employed to synthesize triarylamine-based materials, which are crucial for organic light-emitting diodes (OLEDs). The unique properties imparted by the palladium complex allow for tunable electronic characteristics, enhancing device performance .
Comparison with Similar Compounds
Dibenzylideneacetone’s uniqueness lies in its structure and reactivity. Similar compounds include benzylideneacetone and other α,β-unsaturated ketones.
Biological Activity
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) is a prominent organopalladium complex utilized extensively in catalysis, particularly in organic synthesis. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound(0) is characterized by its dark purple/brown solid form and modest solubility in organic solvents. The chemical formula is , with a molecular weight of 575.00 g/mol. The structure consists of palladium coordinated with two dibenzylideneacetone ligands, which can be easily displaced, making it a versatile catalyst in various reactions such as Suzuki and Negishi coupling .
The biological activity of Pd(dba)₂ is primarily attributed to its ability to facilitate various chemical transformations through palladium's catalytic properties. It acts as a Lewis acid, enhancing electrophilic character in substrates and promoting nucleophilic attacks. This property is crucial in drug synthesis, where Pd(dba)₂ catalyzes the formation of carbon-carbon bonds, leading to the development of complex organic molecules .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound(0). Research indicates that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). For instance, a study demonstrated that Pd(dba)₂ complexes exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells, by disrupting cellular redox balance .
Antimicrobial Properties
In addition to its anticancer effects, this compound(0) has shown promising antimicrobial activity. A comparative study revealed that palladium complexes can inhibit the growth of several bacterial strains, suggesting potential applications in treating infections . The mechanism appears to involve interference with bacterial cell wall synthesis and function.
Case Study 1: Anticancer Mechanisms
A study conducted by researchers at the University of Groningen investigated the effects of Pd(dba)₂ on human cancer cell lines. The results indicated that treatment with Pd(dba)₂ resulted in significant cell death (up to 70% in some lines), attributed to increased ROS production and subsequent activation of apoptotic pathways .
Case Study 2: Antimicrobial Efficacy
Another case study focused on the antimicrobial efficacy of Pd(dba)₂ against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, indicating strong antimicrobial potential .
Data Tables
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 575.00 g/mol |
Solubility | Modestly soluble in organic solvents |
Anticancer Activity | Induces apoptosis in cancer cells |
Antimicrobial Activity | MIC = 50 µg/mL against bacteria |
Properties
IUPAC Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKGGPCROCCUDY-PHEQNACWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060224, DTXSID401274418 | |
Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401274418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Yellow crystalline powder; [Acros Organics MSDS] | |
Record name | trans,trans-Dibenzalacetone | |
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CAS No. |
35225-79-7, 538-58-9 | |
Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35225-79-7 | |
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Record name | Dibenzalacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035225797 | |
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Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |
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Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |
Source | EPA DSSTox | |
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Record name | (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-diphenylpenta-1,4-dien-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.908 | |
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Record name | 1,4-Pentadien-3-one, 1,5-diphenyl-, (1E,4E) | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.050 | |
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Record name | DIBENZALACETONE | |
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Retrosynthesis Analysis
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